molecular formula C6H3Br2F2N B1649035 2,4-Dibromo-3,6-difluoroaniline CAS No. 1000577-86-5

2,4-Dibromo-3,6-difluoroaniline

Cat. No.: B1649035
CAS No.: 1000577-86-5
M. Wt: 286.9 g/mol
InChI Key: BRKOSTCYPCHQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4-Dibromo-3,6-difluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2,4-dibromoaniline with fluorinating agents under controlled conditions . The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) with hydrogen gas . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dibromo-3,6-difluoroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-3,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dibromo-3,6-difluoroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4-Dibromo-3,6-difluoroaniline can be compared with other halogenated anilines such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Properties

IUPAC Name

2,4-dibromo-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOSTCYPCHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 5
2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 6
2,4-Dibromo-3,6-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.